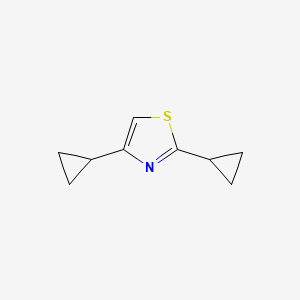
2,4-Dicyclopropylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diciclopropiltiazol es un compuesto heterocíclico que presenta un anillo de tiazol sustituido con grupos ciclopropilo en las posiciones 2 y 4. Los tiazoles son conocidos por sus diversas actividades biológicas y son componentes integrales en varios productos farmacéuticos y agroquímicos . La estructura única de 2,4-Diciclopropiltiazol confiere propiedades químicas y biológicas específicas, lo que lo convierte en un tema de interés en la investigación científica.
Métodos De Preparación
La síntesis de 2,4-Diciclopropiltiazol típicamente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común incluye la reacción de cetonas ciclopropílicas con tioamidas en presencia de una base. Las condiciones de reacción a menudo requieren calentamiento y el uso de solventes como etanol o acetonitrilo . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala, asegurando mayores rendimientos y pureza.
Análisis De Reacciones Químicas
2,4-Diciclopropiltiazol experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse usando reactivos como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes como el hidruro de litio y aluminio, lo que resulta en la formación de tiazolidinas.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación normalmente produce sulfóxidos o sulfonas, mientras que la reducción conduce a tiazolidinas.
Aplicaciones Científicas De Investigación
2,4-Diciclopropiltiazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, incluidos productos farmacéuticos y agroquímicos.
Medicina: Se está investigando su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción de 2,4-Diciclopropiltiazol implica su interacción con objetivos moleculares y vías específicas. El anillo de tiazol puede interactuar con enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir enzimas bacterianas, lo que lleva a efectos antibacterianos, o interactuar con receptores celulares para inducir apoptosis en células cancerosas . Las vías y los objetivos moleculares exactos dependen del contexto biológico específico y la naturaleza de los sustituyentes en el anillo de tiazol.
Comparación Con Compuestos Similares
2,4-Diciclopropiltiazol se puede comparar con otros derivados de tiazol, como:
2,4-Dimetiltiazol: Similar en estructura pero con grupos metilo en lugar de grupos ciclopropilo, lo que lleva a diferentes propiedades químicas y biológicas.
2,4-Difeniltiazol: Contiene grupos fenilo, que imparten características aromáticas y actividades biológicas distintas.
2,4-Dietiltiazol: Presenta grupos etilo, lo que resulta en diferente reactividad y aplicaciones.
La singularidad de 2,4-Diciclopropiltiazol radica en sus grupos ciclopropilo, que confieren efectos estéricos y electrónicos específicos, influyendo en su reactividad y actividad biológica.
Propiedades
Fórmula molecular |
C9H11NS |
|---|---|
Peso molecular |
165.26 g/mol |
Nombre IUPAC |
2,4-dicyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C9H11NS/c1-2-6(1)8-5-11-9(10-8)7-3-4-7/h5-7H,1-4H2 |
Clave InChI |
ZUWCLJIKKPFCFB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CSC(=N2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















